molecular formula C9H18O3Si B14248957 Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate CAS No. 188530-93-0

Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate

Cat. No.: B14248957
CAS No.: 188530-93-0
M. Wt: 202.32 g/mol
InChI Key: DGLHZNHGGFFQJN-UHFFFAOYSA-N
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Description

Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is an organic compound with the molecular formula C9H18O3Si. It is a derivative of butenoate, featuring a trimethylsilyl group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-trimethylsilylethanol with butenoic acid derivatives. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(trimethylsilyl)oxy]but-2-enoate involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance or inhibit certain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is unique due to its specific combination of a butenoate ester and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

188530-93-0

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

IUPAC Name

ethyl 2-trimethylsilyloxybut-2-enoate

InChI

InChI=1S/C9H18O3Si/c1-6-8(9(10)11-7-2)12-13(3,4)5/h6H,7H2,1-5H3

InChI Key

DGLHZNHGGFFQJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)O[Si](C)(C)C

Origin of Product

United States

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